2-methyl-3-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
This compound features a cinnoline core (a bicyclic structure with two fused benzene rings and two nitrogen atoms at positions 1 and 2) modified with a methyl group at position 2 and a ketone at position 2. The carboxamide group at position 6 is linked to a propyl chain terminating in a 1H-pyrazole moiety. The pyrazole group may enhance solubility and facilitate hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-methyl-3-oxo-N-(3-pyrazol-1-ylpropyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20-15(22)11-13-10-12(4-5-14(13)19-20)16(23)17-6-2-8-21-9-3-7-18-21/h3,7,9,11-12H,2,4-6,8,10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFRFBCXLVNZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a hexahydrocinnoline precursor under controlled conditions. The reaction may require catalysts such as palladium or rhodium complexes to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism by which 2-methyl-3-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues with Cinnoline Cores
- Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS 1710472-10-8): Key Difference: Replaces the carboxamide group with an ethyl ester. The similarity score (0.85) indicates shared pharmacokinetic properties .
Heterocyclic Core Variants
- Alfuzosin Hydrochloride (N-[3-[(4-amino-6,7-dimethoxy-quinazolin-2-yl)-methyl-amino]propyl]oxolane-2-carboxamide): Core: Quinazoline (two nitrogen atoms in a fused benzene-pyrimidine system). Functional Similarity: Both compounds feature a carboxamide-linked alkyl chain, but Alfuzosin’s quinazoline core and methoxy groups confer alpha-1 adrenergic receptor antagonism, used in treating benign prostatic hyperplasia .
- 7-Hydroxy-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: Core: Pyrido[3,2,1-ij]quinoline (a tricyclic system with a pyridine ring fused to quinoline). Key Difference: The thiadiazole substituent may enhance metabolic stability compared to the pyrazole group in the target compound .
Pyrazole-Containing Carboxamides
- 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1001500-38-4): Core: Bis-pyrazole. Key Difference: Lacks the cinnoline core but shares the pyrazole-carboxamide motif, which could imply overlapping synthetic routes or bioactivity in kinase inhibition .
- 1-Ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide: Core: Pyrazole with sulfonyl and carboxamide substituents.
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-Methyl-3-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 1903522-79-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a hexahydrocinnoline core and a pyrazole moiety. The presence of these functional groups is significant as they are often associated with various biological activities.
Antioxidant Properties
Research indicates that compounds containing pyrazole rings exhibit antioxidant activity. The molecular docking studies suggest that this compound has the potential to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various studies. The docking results indicated interactions with key inflammatory mediators, suggesting that it could inhibit pathways involved in inflammation . This aligns with findings from other pyrazole derivatives known for their anti-inflammatory properties .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Pyrazole derivatives are often explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve modulation of signaling pathways related to cell growth and survival .
Antimicrobial Activity
There is emerging evidence suggesting that the compound may exhibit antimicrobial activity against certain bacterial strains. The structural features of pyrazoles contribute to their effectiveness as antimicrobial agents, and this compound's activity should be evaluated against a broader range of pathogens .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Molecular Interactions : The compound's ability to interact with various biological targets may lead to altered cellular responses.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Potential modulation of receptor activity linked to oxidative stress and inflammation has been suggested.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives for their antioxidant and anti-inflammatory activities using in vitro assays. Results indicated that certain derivatives significantly reduced oxidative stress markers in cell cultures .
- Anticancer Research : In vitro studies on similar compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a potential for developing new anticancer agents based on the pyrazole structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
